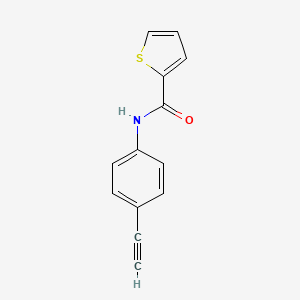

N-(4-ethynylphenyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethynylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h1,3-9H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLHRWUWVTXBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268350 | |

| Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439095-49-5 | |

| Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Ethynylphenyl Thiophene 2 Carboxamide

Retrosynthetic Analysis of N-(4-ethynylphenyl)thiophene-2-carboxamide

A retrosynthetic analysis of N-(4-ethynylphenyl)thiophene-2-carboxamide identifies two primary and logical disconnection points that simplify the structure into key precursors.

Disconnection 1 (Amide Bond): The most apparent disconnection is at the amide C-N bond. This cleavage simplifies the molecule into two readily accessible building blocks: thiophene-2-carboxylic acid (or an activated derivative) and 4-ethynylaniline (B84093) . This is the most common and direct synthetic strategy.

Disconnection 2 (C-C Alkyne Bond): An alternative disconnection can be made at the bond between the phenyl ring and the alkyne (an aryl-sp carbon bond). This approach starts from a pre-formed amide, such as N-(4-halophenyl)thiophene-2-carboxamide. The ethynyl (B1212043) group is then introduced in the final step, typically via a palladium-catalyzed cross-coupling reaction like the Sonogashira coupling.

These two disconnections form the basis for the primary synthetic strategies discussed below.

Direct Synthesis Approaches to N-(4-ethynylphenyl)thiophene-2-carboxamide

Direct synthesis focuses on assembling the target molecule from its key fragments in a forward-synthesis manner, as suggested by the retrosynthetic analysis.

The most straightforward synthesis involves the direct formation of the amide bond between thiophene-2-carboxylic acid and 4-ethynylaniline. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Various modern coupling reagents are employed to achieve this under mild conditions, minimizing side reactions involving the terminal alkyne. nih.gov

Common Coupling Reagents and Conditions:

| Coupling Reagent System | Typical Solvent | Temperature | Key Features |

|---|---|---|---|

| EDC / DMAP | Dichloromethane (DCM), DMF | Room Temperature | High efficiency, mild conditions, common in modern synthesis. nih.gov |

| DCC / HOBt | Dichloromethane (DCM), THF | 0 °C to Room Temp | Forms an active ester, minimizes racemization in chiral acids. hhu.de |

| Thionyl Chloride (SOCl₂) | Toluene, DCM (often neat) | Reflux | Converts acid to highly reactive acid chloride; requires a base (e.g., pyridine (B92270), triethylamine) to neutralize HCl byproduct. mdpi.com |

The general procedure involves dissolving thiophene-2-carboxylic acid, adding the coupling agents, and then introducing 4-ethynylaniline to the reaction mixture. nih.gov

An alternative route involves forming the amide bond first, followed by the installation of the ethynyl group via a Sonogashira coupling reaction. researchgate.net This method is particularly useful if the starting material, N-(4-halophenyl)thiophene-2-carboxamide, is more readily available than 4-ethynylaniline. The reaction couples the aryl halide (typically an iodide or bromide) with a terminal alkyne, such as trimethylsilylacetylene, which serves as a protected source of acetylene. A subsequent deprotection step reveals the terminal alkyne.

The Sonogashira reaction is a cornerstone of C(sp²)–C(sp) bond formation in organic synthesis. researchgate.netresearchgate.net It is catalyzed by a combination of a palladium complex and a copper(I) salt. nih.govblucher.com.br

Typical Sonogashira Coupling Conditions:

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyzes the oxidative addition to the aryl halide. nih.gov |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of a copper(I) acetylide intermediate. researchgate.net |

| Base | Triethylamine (Et₃N), Diisopropylamine | Acts as both a solvent and a base to neutralize the HX byproduct. |

This two-step sequence (coupling followed by desilylation) provides a robust method for introducing the required functionality onto the pre-formed amide scaffold.

Synthesis of Key Precursors for N-(4-ethynylphenyl)thiophene-2-carboxamide

The success of the synthetic strategies described above depends on the availability of the key precursors.

4-Ethynylaniline is a crucial building block for the primary synthetic route. nbinno.com Its synthesis often starts from a more common aniline (B41778) derivative. A widely used industrial and laboratory method involves the Sonogashira coupling of a protected 4-haloaniline (e.g., 4-iodoaniline) with a protected acetylene, followed by deprotection of both the alkyne and the amine. nbinno.com A more direct laboratory preparation involves the desilylation of 4-((trimethylsilyl)ethynyl)aniline.

Synthesis of 4-Ethynylaniline via Desilylation:

| Reactant | Reagent | Solvent | Outcome |

|---|

This method is efficient for producing the terminal alkyne needed for the amide coupling reaction. chemicalbook.com

Thiophene-2-carboxylic acid is a commercially available compound but can also be synthesized through various methods, such as the carboxylation of 2-lithiothiophene (generated from thiophene (B33073) and n-butyllithium) with carbon dioxide. researchgate.net For amide bond formation, particularly when not using modern coupling reagents, it is often converted into a more reactive "activated" derivative.

The most common activated form is the acyl chloride, thiophene-2-carbonyl chloride. This is typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com

Activation of Thiophene-2-carboxylic Acid:

| Reagent | Typical Conditions | Product |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent like toluene. mdpi.com | Thiophene-2-carbonyl chloride |

This activated acid chloride can then react directly with 4-ethynylaniline in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form N-(4-ethynylphenyl)thiophene-2-carboxamide.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing N-(4-ethynylphenyl)thiophene-2-carboxamide is critically dependent on the optimization of several reaction parameters. Key variables that are often fine-tuned to maximize yield and purity while minimizing reaction time and waste generation include the choice of coupling agents, solvents, temperature, and catalysts.

A common route for this amidation involves the activation of thiophene-2-carboxylic acid. Stoichiometric activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are frequently employed. ucl.ac.uk While effective, these methods generate stoichiometric byproducts, which can complicate purification and raise environmental concerns. nih.gov An alternative is the conversion of the carboxylic acid to a more reactive acid chloride using reagents such as thionyl chloride or oxalyl chloride. ucl.ac.ukmdpi.com This method is often favored in larger-scale syntheses due to the low cost of the chlorinating agents. ucl.ac.uk

Optimization studies would typically involve screening a variety of solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices due to their ability to solubilize a wide range of reactants. ucl.ac.ukmdpi.com However, due to toxicity and environmental concerns, greener alternatives are increasingly being explored. The reaction temperature is another crucial parameter; while some coupling reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. mdpi.comimpactfactor.org

Process efficiency can be significantly enhanced by moving from stoichiometric activators to catalytic methods. For instance, boric acid has been demonstrated as an effective catalyst for direct amidation, forming a mixed anhydride (B1165640) intermediate that readily reacts with the amine. sciepub.comresearchgate.net This approach improves atom economy by avoiding the use of heavy coupling agents. sciepub.com

Below is a hypothetical data table illustrating the optimization of the synthesis of N-(4-ethynylphenyl)thiophene-2-carboxamide via a carbodiimide-mediated coupling reaction.

| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | EDC | HOBt | DCM | 25 | 12 | 75 |

| 2 | DCC | DMAP | DCM | 25 | 12 | 82 |

| 3 | EDC | HOBt | THF | 25 | 12 | 70 |

| 4 | DCC | DMAP | THF | 25 | 12 | 78 |

| 5 | EDC | HOBt | DCM | 0 to 25 | 16 | 85 |

| 6 | DCC | DMAP | DCM | 0 to 25 | 16 | 90 |

This is a representative table based on common optimization strategies for amide bond formation and does not represent actual experimental data for the specific synthesis of N-(4-ethynylphenyl)thiophene-2-carboxamide.

Green Chemistry Principles in N-(4-ethynylphenyl)thiophene-2-carboxamide Synthesis

The application of green chemistry principles to the synthesis of N-(4-ethynylphenyl)thiophene-2-carboxamide aims to reduce the environmental impact of the process. This involves a focus on atom economy, the use of safer solvents and reagents, and the development of catalytic and energy-efficient methods.

A key principle of green chemistry is to maximize atom economy, which is often poor in traditional amide synthesis due to the use of stoichiometric coupling agents. sciepub.com Catalytic methods, such as those employing boric acid, significantly improve atom economy by eliminating the generation of large amounts of byproducts. sciepub.comresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Many common solvents used in amidation, such as DMF and chlorinated solvents like dichloromethane, have significant health and environmental drawbacks. ucl.ac.uk Research is increasingly focused on finding greener alternatives. Water, or the use of aqueous micelles, has been explored for some amide coupling reactions, offering a much more environmentally benign option. ucl.ac.uk Solvent-free reaction conditions, where the reactants are heated directly, represent another highly green approach, eliminating solvent waste entirely. researchgate.net

Enzymatic catalysis presents a powerful green alternative for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in green solvents. nih.gov This biocatalytic approach avoids the use of hazardous reagents and typically leads to high purity products with minimal waste. nih.gov

Electrosynthesis is also emerging as a green method for amide bond formation, offering a way to avoid traditional activating agents by using electricity to drive the reaction. rsc.org This technique can lead to more sustainable synthetic routes. rsc.org

The following table summarizes the application of green chemistry principles to the synthesis of amides, which can be applied to the production of N-(4-ethynylphenyl)thiophene-2-carboxamide.

| Green Chemistry Principle | Application in Amide Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing catalytic methods over stoichiometric reagents. sciepub.com |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like thionyl chloride with greener alternatives. nih.gov |

| Designing Safer Chemicals | The target molecule itself is designed for a specific function, but its synthesis should be safe. |

| Safer Solvents and Auxiliaries | Replacing solvents like DMF and DCM with greener alternatives like water or solvent-free conditions. ucl.ac.ukresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible; exploring microwave-assisted synthesis. sciepub.com |

| Use of Renewable Feedstocks | While not always directly applicable to the core structure, starting materials could potentially be derived from renewable sources. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic reagents (e.g., boric acid, enzymes) in place of stoichiometric ones. nih.govsciepub.com |

| Design for Degradation | Not directly related to the synthesis but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Spectroscopic and Structural Data for N-(4-ethynylphenyl)thiophene-2-carboxamide Not Available in Publicly Accessible Databases

Following a comprehensive search for experimental spectroscopic and structural data for the chemical compound N-(4-ethynylphenyl)thiophene-2-carboxamide, it has been determined that the specific analytical information required to fulfill the requested article outline is not available in the public domain. Searches for Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, and mass spectrometry data for this specific compound did not yield concrete experimental values, such as peak frequencies, chemical shifts, or fragmentation patterns.

While general spectroscopic characteristics of thiophene-2-carboxamide derivatives and related structural motifs are documented in scientific literature, this information is not specific to the N-(4-ethynylphenyl) substituent and therefore cannot be used to accurately describe the unique spectral features of the target molecule. The strict requirement to focus solely on N-(4-ethynylphenyl)thiophene-2-carboxamide and to include detailed research findings and data tables cannot be met without access to this foundational experimental data.

Consequently, the generation of a scientifically accurate and thorough article adhering to the provided outline is not possible at this time. Further research and publication of the analytical characterization of N-(4-ethynylphenyl)thiophene-2-carboxamide in peer-reviewed sources would be required to provide the detailed information requested.

Spectroscopic and Structural Characterization of N 4 Ethynylphenyl Thiophene 2 Carboxamide

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would reveal the bond lengths, bond angles, and torsion angles of N-(4-ethynylphenyl)thiophene-2-carboxamide, as well as the packing of molecules within the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal packing of N-(4-ethynylphenyl)thiophene-2-carboxamide is expected to be governed by a network of intermolecular interactions. The amide functional group is a strong hydrogen bond donor (N-H) and acceptor (C=O), making N-H···O hydrogen bonds a primary feature in the crystal lattice. These interactions are directional and play a significant role in the formation of one-, two-, or three-dimensional supramolecular architectures.

A representative data table of intermolecular interactions observed in analogous thiophene-2-carboxamide structures is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O Hydrogen Bond | Amide N-H | Amide C=O | 2.8 - 3.2 |

| C-H···O Hydrogen Bond | Aromatic C-H | Amide C=O | 3.0 - 3.5 |

| π-π Stacking | Thiophene (B33073)/Phenyl Ring | Thiophene/Phenyl Ring | 3.3 - 3.8 |

| C-H···π Interaction | Aromatic/Ethynyl (B1212043) C-H | Thiophene/Phenyl Ring | 3.2 - 3.7 |

Molecular Conformation and Torsion Angles

The molecular conformation of N-(4-ethynylphenyl)thiophene-2-carboxamide in the solid state is largely defined by the torsion angles between the planar thiophene and phenyl rings. The degree of twisting between these two rings is a critical parameter that influences the electronic properties of the molecule.

The primary torsion angle of interest is that between the thiophene ring and the carboxamide linker, and the subsequent torsion angle between the carboxamide and the ethynylphenyl ring. These angles are a result of a balance between steric hindrance from ortho substituents (or lack thereof) and the tendency for π-conjugation, which favors planarity. In many related N-aryl amide structures, a non-planar conformation is observed, with the aromatic rings being twisted relative to each other. This deviation from planarity can have significant implications for the molecule's photophysical properties.

The table below presents typical torsion angles found in structurally similar compounds, providing a reasonable estimate for what might be observed in N-(4-ethynylphenyl)thiophene-2-carboxamide.

| Torsion Angle | Description | Expected Range (°) |

| C(thiophene)-C(carbonyl)-N(amide)-C(phenyl) | Defines the twist of the amide linker | 150 - 180 |

| C(carbonyl)-N(amide)-C(phenyl)-C(phenyl) | Defines the twist of the phenyl ring relative to the amide | 20 - 50 |

| S(thiophene)-C(thiophene)-C(carbonyl)-N(amide) | Defines the orientation of the carbonyl group relative to the thiophene ring | 0 - 30 |

Computational Chemistry and Theoretical Investigations of N 4 Ethynylphenyl Thiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov A DFT study on N-(4-ethynylphenyl)thiophene-2-carboxamide would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process yields crucial data such as bond lengths, bond angles, and dihedral angles between the thiophene (B33073) and phenyl rings.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

An analysis for N-(4-ethynylphenyl)thiophene-2-carboxamide would calculate the energy of the HOMO (EHOMO) and LUMO (ELUMO) and map their electron density distributions. The EHOMO indicates the ability to donate an electron, while the ELUMO relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com Visualizing the orbitals would show where these electron densities are located—for instance, whether they are distributed across the thiophene ring, the phenyl ring, or the ethynyl (B1212043) group. This information is vital for predicting how the molecule will interact with other chemical species. Specific HOMO-LUMO energy values and orbital plots for N-(4-ethynylphenyl)thiophene-2-carboxamide are not available in existing research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, electron-rich areas, such as those around oxygen or nitrogen atoms, are typically colored red, while electron-poor regions, often near hydrogen atoms, are colored blue.

For N-(4-ethynylphenyl)thiophene-2-carboxamide, an MEP map would highlight the nucleophilic character of the carbonyl oxygen and potentially the π-systems of the aromatic rings and ethynyl group, and the electrophilic nature of the amide hydrogen. This provides insights into the molecule's non-covalent interaction sites, which is essential for predicting its behavior in biological systems. nih.gov No specific MEP analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

An NBO analysis of N-(4-ethynylphenyl)thiophene-2-carboxamide would reveal the nature of the amide bond, the conjugation between the thiophene and phenyl rings through the amide linker, and the electronic contributions of the ethynyl substituent. Despite its utility, dedicated NBO studies for this specific molecule are absent from the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would provide insight into the conformational flexibility of N-(4-ethynylphenyl)thiophene-2-carboxamide in different environments, such as in a solvent or interacting with a biological membrane.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies for N-(4-ethynylphenyl)thiophene-2-carboxamide would involve placing the molecule into the binding site of a specific biological target, such as an enzyme or receptor implicated in a disease. The results would include a binding affinity score (predicting the strength of the interaction) and a visual model of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts. researchgate.netresearchgate.net While docking studies have been performed on a wide range of thiophene carboxamide derivatives against various targets like protein tyrosine phosphatase 1B (PTP1B) and tubulin, no such studies have been specifically reported for N-(4-ethynylphenyl)thiophene-2-carboxamide. nih.govresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Relevant for Research Compound DesignSpecific predicted ADME properties for N-(4-ethynylphenyl)thiophene-2-carboxamide, which would typically be presented in a data table, have not been found in the surveyed literature.

Further research and publication in the field of computational chemistry are required to elucidate the specific molecular interactions and pharmacokinetic properties of N-(4-ethynylphenyl)thiophene-2-carboxamide.

Biological Activity Profiling of N 4 Ethynylphenyl Thiophene 2 Carboxamide: in Vitro Studies

In Vitro Antimicrobial Activity

No studies detailing the in vitro antimicrobial activity of N-(4-ethynylphenyl)thiophene-2-carboxamide were identified. However, research into other thiophene-2-carboxamide derivatives has shown potential antimicrobial effects.

Evaluation against Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

Specific data on the evaluation of N-(4-ethynylphenyl)thiophene-2-carboxamide against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa is not available. Studies on other related compounds have indicated that the thiophene (B33073) carboxamide scaffold can be a promising starting point for the development of new antibacterial agents. For instance, certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs have been synthesized and evaluated for their antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli strains. mdpi.comnih.govresearchgate.net Additionally, other thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org These studies often involve structure-activity relationship analyses to determine which substituents on the thiophene and carboxamide moieties contribute to antibacterial potency. frontiersin.orgnih.gov

Assessment against Fungal Species

There is no available information on the in vitro assessment of N-(4-ethynylphenyl)thiophene-2-carboxamide against fungal species. Research on other molecules within the thiophene carboxamide class, such as novel thiophene/furan-1,3,4-oxadiazole carboxamides, has shown them to be potent succinate (B1194679) dehydrogenase inhibitors with significant in vitro antifungal activity against various phytopathogenic fungi. nih.govresearchgate.net The antifungal potential of these derivatives is often attributed to their specific structural features, which are different from the N-(4-ethynylphenyl) substitution. mdpi.comresearchgate.net

In Vitro Anti-inflammatory Activity

A review of the literature did not yield any studies on the in vitro anti-inflammatory activity of N-(4-ethynylphenyl)thiophene-2-carboxamide. However, the anti-inflammatory potential of the broader thiophene-based compound class is an active area of research. For example, some 4,5-diarylthiophene-2-carboxamide derivatives have shown anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium in in vitro assays, such as the inhibition of bovine serum albumin denaturation. researchgate.net Other studies on different thiophene derivatives have explored their ability to modulate the expression of pro-inflammatory genes and cytokines. nih.govdundee.ac.ukresearchgate.net

In Vitro Anticancer Activity

No specific in vitro anticancer activity data for N-(4-ethynylphenyl)thiophene-2-carboxamide has been published. The thiophene carboxamide scaffold is, however, a common feature in many compounds designed and synthesized as potential anticancer agents. nih.govbohrium.comresearchgate.net

Cell Line Specific Inhibitory Effects (e.g., HepG2, MCF-7)

While there are no reports on the inhibitory effects of N-(4-ethynylphenyl)thiophene-2-carboxamide on hepatocellular carcinoma (HepG2) or breast cancer (MCF-7) cell lines, numerous studies have evaluated other thiophene carboxamide derivatives against these and other cancer cell lines. For example, certain novel thiophene-2-carboxamide derivatives have exhibited potent inhibitory activity against MCF-7 and HepG2 cells. nih.govresearchgate.net The cytotoxic effects are highly dependent on the specific substitutions on the thiophene ring and the carboxamide nitrogen. mdpi.com

Table 1: Representative In Vitro Anticancer Activity of Various Thiophene-2-Carboxamide Derivatives (Not N-(4-ethynylphenyl)thiophene-2-carboxamide)

| Compound Type | Cell Line | Observed Effect |

| 5-bromo-thiophene-2-carboxamide derivative (MB-D2) nih.gov | MCF-7 | Reduced cell viability nih.gov |

| Thiophene-2-carboxamide with 4-Cl-phenyl ring researchgate.net | MCF-7, HepG2 | Potent inhibitory activity researchgate.net |

| Phenyl-thiophene-carboxamide derivatives nih.gov | Hep3B | Substantial antiproliferation properties nih.gov |

| Thienylnicotinamidines nih.govresearchgate.net | HepG2 | Antiproliferative potential, cell cycle arrest, apoptosis induction nih.govresearchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives nih.gov | MCF-7, HepG2 | Antiproliferative potential nih.gov |

Mechanistic Insights into Apoptosis Induction or Cell Cycle Arrest

Mechanistic studies for N-(4-ethynylphenyl)thiophene-2-carboxamide are absent from the scientific literature. However, for other thiophene carboxamide derivatives, researchers have investigated their mechanisms of anticancer action. Some compounds have been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. nih.govnih.gov This is often confirmed through assays that detect the activation of caspases, key enzymes in the apoptotic pathway, and changes in the mitochondrial membrane potential. nih.govnih.gov Furthermore, some thiophene derivatives have been found to cause cell cycle arrest, halting the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M phase. nih.govfrontiersin.orgnih.gov These mechanistic insights are critical for understanding the therapeutic potential of this class of compounds.

Based on a thorough search of existing scientific literature, there is a notable absence of published in vitro studies on the biological activity of N-(4-ethynylphenyl)thiophene-2-carboxamide. While the broader class of thiophene-2-carboxamides has shown promise in antimicrobial, anti-inflammatory, and anticancer research, these findings cannot be extrapolated to this specific, uncharacterized compound. The ethynylphenyl substituent introduces unique electronic and steric properties that could significantly influence its biological profile. Therefore, dedicated in vitro profiling of N-(4-ethynylphenyl)thiophene-2-carboxamide is necessary to determine its potential therapeutic value.

Other In Vitro Enzyme or Receptor Modulation Studies

Extensive literature searches were conducted to identify in vitro studies detailing the modulatory effects of N-(4-ethynylphenyl)thiophene-2-carboxamide on various enzymes and receptors. The primary focus was on its potential activity as a cholinesterase inhibitor and as a modulator of critical kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT). Despite a thorough review of available scientific literature, no specific studies detailing the direct in vitro enzymatic or receptor modulation activities for N-(4-ethynylphenyl)thiophene-2-carboxamide were found. The following sections reflect the absence of data for this specific compound in these key areas.

Cholinesterase Inhibition

There are currently no published in vitro studies evaluating the inhibitory activity of N-(4-ethynylphenyl)thiophene-2-carboxamide against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While research has been conducted on other thiophene-2-carboxamide derivatives, showing varying degrees of cholinesterase inhibition, these findings cannot be extrapolated to the specific ethynylphenyl substituted compound. Therefore, no data on the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki) for N-(4-ethynylphenyl)thiophene-2-carboxamide in relation to cholinesterase enzymes is available.

Interactive Data Table: Cholinesterase Inhibition Profile of N-(4-ethynylphenyl)thiophene-2-carboxamide

| Enzyme | IC₅₀ (µM) | Inhibition (%) | Assay Method |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies of N 4 Ethynylphenyl Thiophene 2 Carboxamide Analogues

Influence of Substitutions on the Ethynylphenyl Moiety

The N-(4-ethynylphenyl) group is a key feature of the molecule, and substitutions on this phenyl ring can significantly modulate its biological activity. The ethynyl (B1212043) group, in particular, is a small, rigid, and electron-rich functional group that can participate in various non-covalent interactions with biological targets.

Research on related aromatic carboxamides has shown that the nature and position of substituents on the phenyl ring can influence activity. For instance, in a series of thiophene (B33073) carboxamide derivatives synthesized as potential anticancer agents, the presence of different substituents on the phenyl ring led to a range of cytotoxic activities. While specific data on substitutions to the ethynylphenyl moiety of the title compound is limited in the provided search results, general principles can be inferred. The introduction of electron-withdrawing or electron-donating groups, as well as bulky or sterically hindering groups, would be expected to alter the electronic properties and conformation of the molecule, thereby affecting its binding to target proteins.

To illustrate the potential impact of such substitutions, a hypothetical data table is presented below, based on common substituent effects observed in medicinal chemistry.

| Substituent at position R | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |

| -H (unsubstituted) | Neutral | Low | Baseline activity |

| -CH3 (methyl) | Electron-donating | Moderate | May increase activity through hydrophobic interactions |

| -OCH3 (methoxy) | Electron-donating | Moderate | May increase activity; potential for hydrogen bonding |

| -Cl (chloro) | Electron-withdrawing | Low | May increase or decrease activity depending on target |

| -NO2 (nitro) | Strong electron-withdrawing | Moderate | Likely to decrease activity due to unfavorable electronics |

| -CF3 (trifluoromethyl) | Strong electron-withdrawing | High | May increase activity through specific interactions |

Impact of Modifications to the Thiophene Ring System

The thiophene ring is a bioisostere of the benzene ring and is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various interactions. Modifications to the thiophene ring of N-(4-ethynylphenyl)thiophene-2-carboxamide can have a profound impact on its biological profile.

Studies on various thiophene-2-carboxamide derivatives have revealed key SAR insights. For example, the position of substituents on the thiophene ring is crucial. In a study of novel thiophene-2-carboxamide derivatives, substitutions at the 3-position were found to significantly influence their antioxidant and antibacterial activities. Specifically, amino-substituted derivatives showed higher activity compared to hydroxyl or methyl-substituted compounds. This suggests that the electronic and hydrogen-bonding properties of the substituent at this position are important for biological activity.

Furthermore, the aromaticity and planarity of the thiophene ring contribute to its ability to bind to receptors. The delocalization of sulfur's electrons within the π-system makes thiophene a reactive analogue of benzene and a valuable pharmacophore.

The following table summarizes the observed effects of substitutions on the thiophene ring in related carboxamide derivatives.

| Modification to Thiophene Ring | Observed Effect on Activity | Reference Compound Class |

| Substitution at the 3-position with -NH2 | Increased antioxidant and antibacterial activity | Thiophene-2-carboxamides |

| Substitution at the 3-position with -OH | Moderate antioxidant activity | Thiophene-2-carboxamides |

| Substitution at the 3-position with -CH3 | Lowest antioxidant activity | Thiophene-2-carboxamides |

| Bromination at the 5-position | Potent cytotoxicity in some derivatives | 2-Bromo-5-substituted thiophenes |

Effects of Alterations in the Carboxamide Linkage

The carboxamide linkage (-CONH-) is a central feature of the molecule, providing a rigid and planar unit that is capable of forming hydrogen bonds. This linkage plays a critical role in orienting the thiophene and ethynylphenyl moieties and in interacting with biological targets. Alterations to this linker can significantly affect the compound's conformation, stability, and binding affinity.

Replacing the carboxamide linker with other functional groups, such as a sulfonamide (-SO2NH-), has been shown to dramatically alter biological activity. In a study of Mcl-1 inhibitors, replacing a sulfonamide linker with a carboxamide resulted in a significant decrease in binding affinity, suggesting that the specific geometry and electronic properties of the carboxamide were crucial for optimal interaction with the target.

| Linkage Modification | Potential Consequence | Rationale |

| Replacement with Sulfonamide (-SO2NH-) | Altered binding affinity and geometry | Different bond angles and electronic distribution |

| Replacement with Thioamide (-CSNH-) | Modified hydrogen bonding and electronics | Sulfur is a weaker hydrogen bond acceptor than oxygen |

| Introduction of a methylene bridge (-CH2NHCO-) | Increased flexibility | Loss of planarity and altered orientation of substituents |

| N-methylation of the amide (-CON(CH3)-) | Loss of hydrogen bond donor capability | May disrupt key interactions with the biological target |

Comparative Analysis with Related Thiophene-2-carboxamide Derivatives

To better understand the SAR of N-(4-ethynylphenyl)thiophene-2-carboxamide, it is useful to compare its structural features and biological activities with those of other thiophene-2-carboxamide derivatives. A wide range of such derivatives have been synthesized and evaluated for various therapeutic purposes, including as anticancer, antibacterial, and anti-inflammatory agents.

For instance, thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in several cancer cell lines. In one study, certain N-phenylthiophene-2-carboxamide derivatives were synthesized as biomimetics of the anticancer drug Combretastatin A-4 and showed considerable activity against the Hep3B cancer cell line. The nature of the substituent on the N-phenyl ring was found to be a key determinant of activity.

The table below provides a comparative overview of different thiophene-2-carboxamide derivatives and their reported biological activities.

| Derivative | N-Substituent | Reported Biological Activity |

| N-(Aryl)thiophene-2-carboxamides | Various substituted phenyl rings | Anticancer |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | 4-methylpyridin-2-yl | Antibacterial |

| Thiophene-3-carboxamide derivatives | Various | VEGFR-2 inhibition, anti-angiogenic |

| 3-Amino-thiophene-2-carboxamides | Substituted phenyl | Antioxidant, Antibacterial |

This comparative analysis underscores that the biological activity of thiophene-2-carboxamide derivatives is highly dependent on the nature of the substituents on both the thiophene ring and the N-aryl group. The presence of the 4-ethynylphenyl group in the title compound provides a unique structural feature that likely influences its specific biological profile, distinguishing it from other derivatives that have been studied.

Potential Research Applications of N 4 Ethynylphenyl Thiophene 2 Carboxamide

Development as Chemical Probes for Biological Research

The thiophene (B33073) carboxamide scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govresearchgate.netbohrium.commdpi.com This inherent bioactivity makes N-(4-ethynylphenyl)thiophene-2-carboxamide a promising candidate for the development of chemical probes to investigate various biological processes. nih.govnih.gov

A chemical probe is a small molecule that is used to study and manipulate a biological system. The ethynyl (B1212043) group on the phenyl ring of N-(4-ethynylphenyl)thiophene-2-carboxamide is a key feature that facilitates its use as a chemical probe. This terminal alkyne can readily undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules like fluorophores, biotin (B1667282) tags, or affinity resins. ljmu.ac.uk This allows for the visualization, isolation, and identification of the biological targets of the thiophene carboxamide core.

For instance, if a particular thiophene carboxamide derivative shows potent anticancer activity, an N-(4-ethynylphenyl) analogue could be synthesized. This analogue could then be used in cellular systems to identify its protein targets, elucidate its mechanism of action, and study its off-target effects. The development of such probes is crucial for advancing our understanding of disease pathways and for the rational design of new therapeutic agents. nih.gov

Table 1: Potential Applications of N-(4-ethynylphenyl)thiophene-2-carboxamide as a Chemical Probe

| Application Area | Description |

| Target Identification | The ethynyl group allows for the attachment of affinity tags to isolate and identify the specific cellular targets of the thiophene carboxamide moiety. |

| Mechanism of Action Studies | By attaching fluorescent probes, the subcellular localization and trafficking of the compound can be monitored, providing insights into its biological mechanism. |

| Drug Discovery | As a tool for target validation and lead optimization, aiding in the development of more potent and selective drugs. |

| Activity-Based Protein Profiling | The compound could be designed as an activity-based probe to covalently label and profile the activity of specific enzyme families in complex biological samples. |

Utilization in Materials Science: Organic Semiconductors and Optoelectronic Applications

Thiophene-based organic molecules are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable electronic characteristics. researchgate.netrsc.org The π-conjugated system of the thiophene ring makes these compounds suitable for use as organic semiconductors in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.org

N-(4-ethynylphenyl)thiophene-2-carboxamide possesses the key structural features of a promising organic semiconductor. The thiophene-2-carboxamide core provides a planar, electron-rich system conducive to charge transport, while the ethynylphenyl group offers several advantages. The terminal alkyne can be used as a reactive handle for the synthesis of conjugated polymers through polymerization reactions. These polymers can exhibit enhanced electronic and optical properties compared to their small-molecule counterparts.

Furthermore, the ethynylphenyl group can be functionalized to fine-tune the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing the performance of organic electronic devices. The rigid, linear nature of the ethynyl group can also influence the solid-state packing of the molecules, which has a significant impact on charge mobility.

Table 2: Potential Optoelectronic Applications of N-(4-ethynylphenyl)thiophene-2-carboxamide-Based Materials

| Device | Potential Role of the Compound/Derived Materials |

| Organic Light-Emitting Diodes (OLEDs) | As an emissive layer material or a host material for phosphorescent emitters, potentially exhibiting tunable emission colors. |

| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer, with the potential for high charge carrier mobility due to favorable molecular packing. |

| Organic Photovoltaics (OPVs) | As a donor or acceptor material in the active layer of a solar cell, contributing to light absorption and charge separation. |

Role as a Synthetic Building Block for Complex Molecules

The presence of two distinct reactive sites—the thiophene ring and the terminal alkyne—makes N-(4-ethynylphenyl)thiophene-2-carboxamide a valuable and versatile synthetic building block for the construction of more complex molecular architectures. derpharmachemica.commdpi.com The thiophene ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The terminal ethynyl group is particularly useful for a range of coupling reactions, including:

Sonogashira coupling: Reaction with aryl or vinyl halides to form new carbon-carbon bonds, extending the π-conjugated system.

Glaser coupling: Homocoupling of the alkyne to form a conjugated diyne.

Cycloaddition reactions: Such as the aforementioned CuAAC, to form triazoles and other heterocyclic systems.

These reactions enable the synthesis of a diverse range of molecules with tailored properties for applications in medicinal chemistry, materials science, and supramolecular chemistry. For example, it could be used as a key intermediate in the synthesis of novel kinase inhibitors, extended conjugated systems for nonlinear optics, or macrocyclic hosts for molecular recognition.

Table 3: Synthetic Utility of N-(4-ethynylphenyl)thiophene-2-carboxamide

| Reaction Type | Potential Products and Applications |

| Sonogashira Coupling | Extended π-conjugated systems for organic electronics and nonlinear optics. |

| Glaser Coupling | Symmetrical conjugated diynes for molecular wires and self-assembly. |

| Azide-Alkyne Cycloaddition | Triazole-containing compounds with applications in medicinal chemistry and materials science. |

| Polymerization | Conjugated polymers for use in organic semiconductors and sensors. |

Future Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is paramount for the future exploration of N-(4-ethynylphenyl)thiophene-2-carboxamide and its analogs. Current synthetic approaches typically involve the coupling of thiophene-2-carboxylic acid or its activated derivatives with 4-ethynylaniline (B84093). While effective, these methods can often benefit from optimization to improve yields, reduce reaction times, and enhance substrate scope.

Future research should focus on the development of one-pot synthesis protocols, minimizing the need for isolation and purification of intermediates. The use of flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility. Furthermore, exploring greener reaction conditions, such as the use of water as a solvent or employing catalytic systems based on earth-abundant metals, would align with the principles of sustainable chemistry. The direct C-H activation of thiophene (B33073) followed by amidation with 4-ethynylaniline represents another promising avenue for a more atom-economical synthesis.

| Synthetic Approach | Potential Advantages |

| One-Pot Synthesis | Reduced reaction time, simplified workup |

| Flow Chemistry | Improved scalability, enhanced safety |

| Green Chemistry | Use of sustainable solvents and catalysts |

| C-H Activation | Increased atom economy, fewer synthetic steps |

Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and biological interactions of N-(4-ethynylphenyl)thiophene-2-carboxamide is crucial for its rational design and optimization. Advanced spectroscopic and imaging techniques can provide invaluable insights at the molecular level.

In-situ spectroscopic methods, such as ReactIR and process NMR, can be employed to monitor reaction kinetics and identify transient intermediates in real-time, leading to a more profound understanding of the underlying reaction pathways. For biological studies, techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) could be utilized to study protein-ligand interactions in living cells. Super-resolution microscopy would enable the visualization of the subcellular localization of fluorescently tagged derivatives of the compound, providing critical information about its mechanism of action.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and De Novo Design

The integration of artificial intelligence (

Q & A

Q. Example Reaction Table :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Thiophene-2-carbonyl chloride + 4-ethynylaniline in acetonitrile, reflux (2h) | Amide bond formation | ~75–85 |

| 2 | TEA (catalytic), room temperature | Acid scavenging | - |

| 3 | Ethanol recrystallization | Purification | ≥95% purity |

Basic: Which spectroscopic techniques are critical for structural confirmation?

Q. Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., ethynyl proton at δ 2.5–3.5 ppm; thiophene protons at δ 7.0–7.5 ppm) .

- IR Spectroscopy : Detect carboxamide (C=O stretch at ~1650 cm⁻¹) and ethynyl (C≡C stretch at ~2100 cm⁻¹) groups .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ = 242.3 g/mol) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., thiophene vs. phenyl planes) .

Advanced: How can conflicting biological activity reports for thiophene carboxamides be resolved?

Q. Methodological Answer :

- Target-Specific Assays : Use kinase profiling or receptor-binding assays to identify selectivity (e.g., serotonin 5-HT1A vs. antimicrobial targets) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethynyl vs. sulfamoyl groups) and correlate with activity trends .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity variations .

Q. Example Data Contradiction Analysis :

| Study | Reported Activity | Proposed Resolution |

|---|---|---|

| A (Antimicrobial) | Inhibits E. coli growth (MIC = 8 µg/mL) | Test under standardized CLSI conditions; check for efflux pump interference |

| B (Neuromodulatory) | Binds 5-HT1A (Ki = 12 nM) | Validate via radioligand displacement assays |

Advanced: What strategies optimize reaction yields in reflux-based syntheses?

Q. Methodological Answer :

Q. Yield Optimization Table :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile vs. THF | +20% yield in acetonitrile |

| Temperature | 80°C vs. 60°C | +15% yield at 80°C |

| Catalyst | TEA vs. none | +30% yield with TEA |

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis (volatile solvents) .

- Waste Disposal : Segregate halogenated/organic waste per EPA guidelines .

Advanced: How to design stability studies for pH-dependent degradation?

Q. Methodological Answer :

- Accelerated Stability Testing : Incubate at pH 1–13 (37°C, 1 week); monitor via HPLC .

- Degradation Pathways : Hydrolysis of carboxamide to carboxylic acid under acidic/basic conditions .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .

Q. Methodological Answer :

Q. Example Electronic Properties Table :

| Property | Method | Value |

|---|---|---|

| HOMO (eV) | DFT/B3LYP | -5.8 |

| LUMO (eV) | DFT/B3LYP | -2.7 |

| Bandgap (eV) | Experimental (UV-Vis) | 3.1 |

Basic: What functional groups dictate reactivity in this compound?

Q. Methodological Answer :

- Ethynyl Group : Participates in Sonogashira coupling (Pd-catalyzed C–C bond formation) .

- Carboxamide : Forms hydrogen bonds with biological targets (e.g., enzyme active sites) .

- Thiophene Ring : Undergoes electrophilic substitution (e.g., bromination at C5) .

Advanced: How to validate crystallographic data against computational models?

Q. Methodological Answer :

- Overlay Analysis : Compare X-ray structures with DFT-optimized geometries (RMSD < 0.5 Å) .

- Torsion Angle Validation : Match dihedral angles (e.g., thiophene-phenyl = 8–15°) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) .

Advanced: What in vitro assays assess biological target engagement?

Q. Methodological Answer :

- Fluorescence Polarization : Measure binding affinity to purified receptors .

- Enzyme Inhibition : IC50 determination via kinetic assays (e.g., spectrophotometric monitoring) .

- Cell-Based Assays : Apoptosis/cell cycle analysis (flow cytometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.